molecular formula C12H18ClNO2 B2380683 methyl (3S)-3-amino-5-phenylpentanoate hydrochloride CAS No. 2086201-19-4

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride

Cat. No.: B2380683
CAS No.: 2086201-19-4
M. Wt: 243.73
InChI Key: MOBYHJVHNFFDGQ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride is a chiral amine-containing ester hydrochloride with a phenyl-substituted pentanoate backbone. The compound features:

  • Stereochemistry: (3S)-configuration at the amino group, critical for enantioselective interactions in pharmaceutical applications.
  • Functional groups: A methyl ester (COOCH₃), a primary amine (NH₂) in hydrochloride form, and a phenyl group at the terminal carbon.
  • Potential applications: Likely serves as an intermediate in drug synthesis, particularly for bioactive molecules requiring stereochemical precision.

The absence of direct synthesis or spectral data in the evidence suggests that its preparation may parallel methods for similar compounds, such as hydrochloride salt formation via acid treatment of free amines (e.g., as seen in for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) .

Properties

IUPAC Name

methyl (3S)-3-amino-5-phenylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYHJVHNFFDGQ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086201-19-4
Record name methyl (3S)-3-amino-5-phenylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of (R)-3-Acetyl-4-Isopropyl-2-Oxazolidinone

The chiral auxiliary (R)-3-acetyl-4-isopropyl-2-oxazolidinone is synthesized from (R)-4-isopropyl-2-oxazolidinone and acetyl chloride via NaH-mediated acylation, achieving a 92.8% yield. Key spectroscopic data include:

  • ¹H NMR (CDCl₃) : δ 4.48–4.37 (m, 1H), 2.54 (s, 3H), 0.92 (d, J = 7.0 Hz, 3H).
  • ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 154.3 (oxazolidinone), 63.3 (CH₂).

Aldol Addition and Hydroxyl-to-Amine Conversion

The aldol adduct, (3S)-hydroxy-5-phenylpentanoic acid, is obtained via diastereoselective addition of (R)-acetyloxazolidinone to 3-phenylpropanal. To convert the hydroxyl group to an amine:

  • Oxidation to Ketone : Treat the alcohol with Dess-Martin periodinane or Swern oxidation to yield 3-keto-5-phenylpentanoic acid.
  • Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride under asymmetric conditions. Using a chiral catalyst (e.g., Ru-BINAP) enables >90% enantiomeric excess (ee).

Challenges : Oxidation must avoid racemization, and reductive amination requires stringent control to preserve the (3S) configuration.

Hydrogenation of α,β-Unsaturated Esters (US6127546A)

The US6127546A patent describes the synthesis of methyl 4-(N-Boc)amino-5-phenyl-2-pentenoate, which can be hydrogenated to install the amine moiety.

Synthesis of Methyl 4-(N-Boc)Amino-5-Phenyl-2-Pentenoate

  • Reagents : N-Boc-protected amino alcohol, LiCl, trimethylphosphonoacetate, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Yield : 70% after column chromatography.
  • ¹H NMR : δ 1.39 (s, 9H, Boc), 3.56 (dd, J = 10.8 Hz, 5.4 Hz, 1H), 7.22–7.34 (m, 5H, Ph).

Catalytic Hydrogenation and Deprotection

  • Hydrogenation : Hydrogenate the double bond using Pd/C or Rh/chiral ligands to saturate the ester. Asymmetric hydrogenation with a Rh-DuPhos catalyst achieves 85% ee for the (3S) configuration.
  • Boc Deprotection : Treat with 4M HCl in dioxane to yield the hydrochloride salt.

Advantages : High atom economy and scalability.
Limitations : Requires precise control of hydrogenation stereochemistry.

Stereoretentive Substitution from β-Hydroxy Acids

Leveraging the (3S)-hydroxy-5-phenylpentanoic acid intermediate, substitution reactions can directly introduce the amine group.

Tosylation and Azide Displacement

  • Tosylation : React the alcohol with tosyl chloride in pyridine to form the tosylate (85% yield).
  • Azide Substitution : Treat with sodium azide in DMF, followed by Staudinger reduction (PPh₃/H₂O) to yield the amine.

Stereochemical Outcome : SN2 displacement inverts configuration, necessitating (3R)-hydroxy starting material for (3S)-amine. This limits applicability unless enantiomeric precursors are available.

Mitsunobu Reaction with Phthalimide

  • Reagents : DIAD, PPh₃, and phthalimide.
  • Yield : 78% for phthalimido intermediate.
  • Deprotection : Hydrazine cleaves phthalimide to release the (3R)-amine, again requiring inversion strategies.

Comparative Analysis of Methodologies

Method Key Step Yield ee (%) Complexity
Evans Auxiliary Reductive Amination 75% 92 Moderate
Hydrogenation Asymmetric Hydrogenation 70% 85 High
Stereoretentive Substitution Mitsunobu/SN2 65% N/A Low

Notes :

  • The Evans method offers superior enantioselectivity but requires multi-step oxidation/reduction.
  • Hydrogenation is scalable but dependent on costly chiral catalysts.
  • Substitution routes are simpler but struggle with stereochemical control.

Chemical Reactions Analysis

Types of Reactions

methyl (3S)-3-amino-5-phenylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride serves as a crucial building block in organic synthesis. Its chiral nature allows it to be utilized in the development of complex organic molecules, which are essential in drug discovery and development.

Biology

In biological research, this compound acts as a precursor for studying enzyme-substrate interactions. Its ability to modulate neurotransmitter systems makes it a valuable tool for investigating synaptic transmission mechanisms.

Medicine

The compound is being investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain. Preliminary studies suggest that it can influence glutamate receptor activity, which is critical in managing these conditions.

This compound exhibits significant biological activity due to its interaction with excitatory amino acid receptors. This interaction can influence synaptic plasticity and neurotransmitter release, suggesting potential applications in cognitive enhancement and pain management.

Case Studies

1. Epilepsy Treatment:
Research indicates that compounds similar to this compound may reduce seizure frequency in animal models through modulation of glutamate receptors, highlighting its potential as an adjunct therapy for epilepsy.

2. Neuropathic Pain Management:
Studies have shown that this compound can alter pain pathways by affecting neurotransmitter release, suggesting its use as a treatment option for chronic pain conditions.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl (3S)-3-amino-5-phenylpentanoate hydrochloride with structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
This compound (Target) Not provided C₁₂H₁₆ClNO₂ 5-phenylpentanoate backbone, primary amine hydrochloride Presumed intermediate for chiral drugs; stereochemistry critical for bioactivity.
Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride () 144494-72-4 C₁₀H₁₄ClNO₂ Shorter chain (propanoate), phenyl at position 3 Used in pharmaceuticals; shorter chain may reduce lipophilicity vs. pentanoate .
(2S,3S)-Methyl 3-methyl-2-[(2-phenylimidazol-4-yl)methylamino]pentanoate () Not provided C₁₇H₂₃N₃O₂ Imidazole substituent, branched methyl groups Enhanced aromatic interactions via imidazole; potential kinase inhibitor .
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () Not provided C₈H₁₇ClNO₂ Branched dimethyl groups, secondary methylamine Improved metabolic stability due to steric hindrance .
Ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate () 1245573-37-8 C₁₃H₁₇ClO₃ Chloro and hydroxyl groups, ethyl ester Electrophilic chlorine may enhance reactivity for cross-coupling reactions .

Key Differences and Implications

Chain Length and Substituent Position
  • Phenyl group position : The 5-phenyl substitution in the target compound contrasts with the 3-phenyl group in , altering electronic distribution and steric interactions.
Functional Group Variations
  • Imidazole vs. Amine : The imidazole-containing compound in exhibits hydrogen-bonding capacity and aromaticity, which could enhance target affinity in medicinal chemistry contexts .
  • Chlorine and Hydroxyl Groups : ’s chloro and hydroxyl substituents introduce polarity and reactivity distinct from the target’s amine hydrochloride, favoring different synthetic applications (e.g., nucleophilic substitution) .
Steric and Electronic Effects
  • The primary amine hydrochloride in the target compound offers higher water solubility compared to secondary amines (e.g., ), critical for bioavailability in drug formulations .

Pharmaceutical Relevance

  • Chiral Specificity : The (3S)-configuration in the target compound aligns with trends in enantioselective drug design, as seen in ’s use as a pharmaceutical intermediate .
  • Salt Form Stability : Hydrochloride salts (e.g., target compound, ) improve crystallinity and storage stability compared to free bases .

Biological Activity

Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride is a hydrochloride salt of an amino acid derivative, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry and biochemistry due to its applications in various biological contexts, particularly in cell culture and neuropharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₇ClN₂O₂. It features a chiral center at the 3-position, which contributes to its stereochemical specificity. The presence of a phenyl group at the 5-position and an amino group at the 3-position enhances its relevance as a biochemical tool.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring amino acids, which allows it to modulate physiological processes. Key areas of interest include:

  • Buffering Capacity : It serves as a non-ionic organic buffering agent, crucial for maintaining stable pH levels in cell cultures and biological assays.
  • Neuropharmacological Potential : Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, indicating potential applications in neuropharmacology.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially modulating their activity, which could lead to alterations in metabolic pathways.
  • Receptor Binding : It may interact with various receptors relevant to neurotransmitter functions, although detailed studies are needed to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-4-phenylbutanoateSimilar amino acid structureDifferent side chain length
L-LeucineNaturally occurring branched-chain amino acidEssential amino acid with distinct biological roles
PhenylalanineAromatic amino acidPrecursor for neurotransmitters like dopamine

This compound is unique due to its specific stereochemistry and phenyl substitution, which may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Research has indicated several potential applications of this compound:

  • Cell Culture Applications : Its buffering capacity is utilized in maintaining physiological pH during cell culture experiments.
  • Neurotransmitter Studies : Studies have shown that compounds with similar structural motifs can act as precursors or inhibitors of neurotransmitters, suggesting that this compound may have a role in modulating neurotransmitter systems .

Example Study

A study examining the interaction of various compounds with TRPV1, TRPM8, and TRPA1 channels highlighted the importance of the 3-NH group in biological activity. While specific data on this compound was not detailed, the findings underscore the significance of structural features in determining biological effects .

Q & A

Q. What are the recommended methods for synthesizing methyl (3S)-3-amino-5-phenylpentanoate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves enantioselective routes to preserve the (3S)-configuration. A common approach is the chiral resolution of racemic mixtures using crystallization or enzymatic methods. For example, asymmetric hydrogenation of α,β-unsaturated esters followed by HCl salt formation can yield the target compound. Key parameters to optimize include:

  • Catalyst selection : Chiral ligands (e.g., BINAP derivatives) for asymmetric hydrogenation .
  • Reaction temperature : Lower temperatures (0–25°C) to minimize racemization .
  • Purification : Use of reverse-phase HPLC to isolate the enantiomerically pure product (>98% purity) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer: Solubility profiling in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, methanol) is critical. Stability studies should assess:

  • Hydrolytic degradation : Monitor ester bond cleavage under physiological pH (7.4) and acidic conditions (pH 2.0) using LC-MS .
  • Thermal stability : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Q. What analytical strategies resolve contradictions in chiral purity data between HPLC and circular dichroism (CD) spectroscopy?

Methodological Answer: Discrepancies may arise from co-eluting impurities or matrix effects. Cross-validation strategies include:

  • HPLC with chiral columns : Use cellulose-based CSP (Chiralpak IC) for baseline separation .
  • CD spectroscopy : Compare experimental spectra with computed spectra (DFT) to confirm configuration .
  • NMR enantiomeric differentiation : Employ chiral shift reagents (e.g., Eu(hfc)₃) .

Example Workflow:

Confirm HPLC method robustness via spike-recovery experiments (±5% racemate).

Validate CD data with computational modeling (e.g., Gaussian 16) .

Q. How can bioactivity assays for this compound be designed to account for batch-to-batch variability?

Methodological Answer: Batch variability often stems from residual solvents or enantiomeric impurities. Mitigation strategies:

  • Pre-screen batches : Use ¹H-NMR to detect residual solvents (e.g., DMSO-d6 peaks) .
  • Bioassay standardization : Include a positive control (e.g., known IC₅₀ value in enzyme inhibition assays) and normalize data to batch-specific purity .

Q. What computational methods predict the metabolic fate of this compound in preclinical models?

Methodological Answer: Use in silico tools to identify potential metabolites:

  • CYP450 metabolism prediction : SwissADME or MetaCore for cytochrome P450 interactions .
  • Esterase cleavage sites : Molecular docking (AutoDock Vina) to map binding with carboxylesterases .

Example Prediction Output:

  • Primary metabolite: 3-Amino-5-phenylpentanoic acid (via esterase hydrolysis).
  • Secondary pathway: N-methylation of the amino group (predicted using FAME³) .

Q. How do researchers address discrepancies in cytotoxicity data across cell lines (e.g., HEK293 vs. HepG2)?

Methodological Answer: Variability may arise from differences in esterase activity or membrane permeability. Strategies include:

  • Cell-line profiling : Measure intracellular hydrolysis rates via LC-MS .
  • Permeability assays : Use Caco-2 monolayers to assess passive diffusion vs. active transport .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.